

# In-Depth Technical Guide: The Discovery and Synthesis of Antifungal Agent 22

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Compound of Interest		
Compound Name:	Antifungal agent 22	
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## Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the urgent discovery of novel antifungal agents with new mechanisms of action. In response to this challenge, a promising new antifungal candidate, designated as compound 22h (and later as AB-22), was identified and optimized. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this potent, fast-acting fungicidal agent. The information herein is derived from the pivotal study by Choi et al. (2021) published in the Journal of Medicinal Chemistry.

# **Discovery of Antifungal Agent 22h**

The discovery of **antifungal agent 22**h stemmed from a screening campaign of an in-house chemical library to identify novel antifungal scaffolds. Initial screening led to the identification of two hit compounds with moderate antifungal activities. A subsequent structure-activity relationship (SAR) study was undertaken to optimize the antifungal potency and drug-like properties of these initial hits. This optimization process involved systematic modifications of various structural components, including the aryl ring, alkyl chain, and methyl groups. Through this rigorous optimization, compound 22h, chemically named 2-amino-N-(2-(3,4-dichloro-[1,1'-biphenyl]-4-yl)ethyl)pentanamide hydrochloride, emerged as the most promising candidate.[1]



# **Synthesis of Antifungal Agent 22h**

The synthesis of compound 22h is a multi-step process. The detailed experimental protocol for its synthesis is outlined below.

## **Experimental Protocol: Synthesis of Compound 22h**

The synthesis of 2-amino-N-(2-(3,4-dichloro-[1,1'-biphenyl]-4-yl)ethyl)pentanamide hydrochloride (22h) involves a key amide coupling step between a commercially available or synthesized biphenyl ethylamine derivative and a protected amino acid, followed by deprotection.

Step 1: Synthesis of the Biphenyl Ethylamine Intermediate

The synthesis of the 2-(3,4-dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine intermediate is a prerequisite. This can be achieved through various cross-coupling methods, such as a Suzuki coupling between a suitable boronic acid and a halo-phenethylamine derivative, followed by any necessary functional group manipulations.

#### Step 2: Amide Coupling

To a solution of 2-(3,4-dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added an N-protected amino acid (e.g., Boc-L-norvaline). A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt), is then added. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

#### Step 3: Deprotection

The resulting N-protected intermediate is then subjected to deprotection. For a Boc-protecting group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

### Step 4: Purification



The final compound, 22h, is purified by column chromatography on silica gel or by recrystallization to yield the desired product as a hydrochloride salt. The structure and purity are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

# **Antifungal Activity**

Compound 22h exhibits potent, broad-spectrum antifungal activity against a range of pathogenic fungi. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).

Quantitative Data: Antifungal Activity of Compound 22h

Fungal Strain	MIC (μg/mL)
Candida albicans	1
Candida glabrata	2
Candida krusei	4
Candida parapsilosis	1
Cryptococcus neoformans	0.5
Aspergillus fumigatus	2

Table 1: Minimum Inhibitory Concentration (MIC) values of compound 22h against various fungal pathogens. Data extracted from Choi et al. (2021).[1]

## **Mechanism of Action**

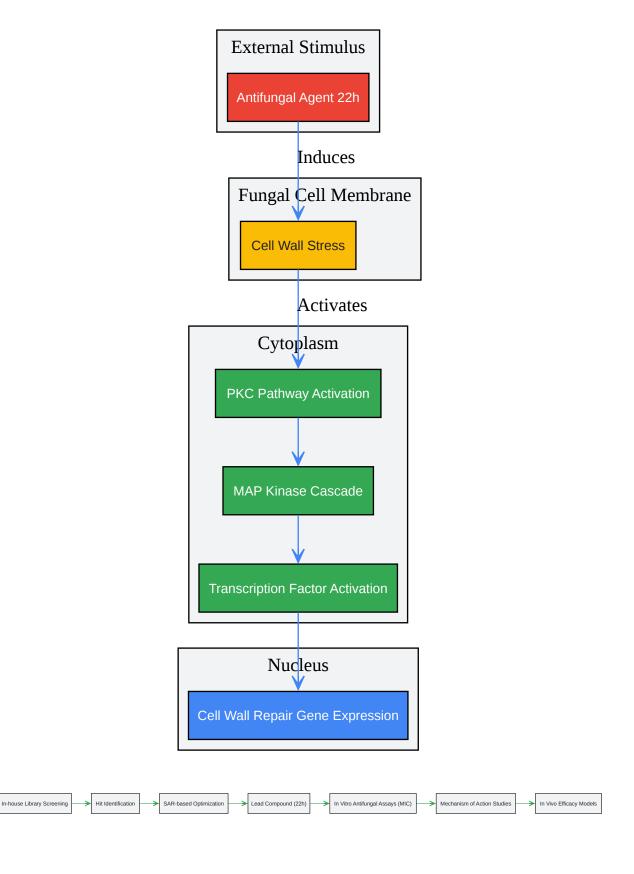
Studies into the mechanism of action of compound 22h have revealed that it disrupts the integrity of the fungal cell wall. This disruption is believed to be a key factor in its rapid fungicidal activity.

## **Signaling Pathway Disruption**

Compound 22h has been shown to activate multiple cell wall integrity pathways in fungi. This suggests that the compound induces significant stress on the fungal cell wall, leading to a



compensatory signaling cascade. The sustained activation of these pathways ultimately contributes to cell death.





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## References

- 1. Optimization and Evaluation of Novel Antifungal Agents for the Treatment of Fungal Infection PubMed [pubmed.ncbi.nlm.nih.gov]
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